6-Amino-2-cyanobenzothiazole
CAS No.: 7724-12-1
Cat. No.: VC21086877
Molecular Formula: C8H5N3S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7724-12-1 |
---|---|
Molecular Formula | C8H5N3S |
Molecular Weight | 175.21 g/mol |
IUPAC Name | 6-amino-1,3-benzothiazole-2-carbonitrile |
Standard InChI | InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 |
Standard InChI Key | ZOHSEULTWOYIMS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)SC(=N2)C#N |
Canonical SMILES | C1=CC2=C(C=C1N)SC(=N2)C#N |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
6-Amino-2-cyanobenzothiazole is characterized by its heterocyclic structure consisting of a benzene ring fused to a thiazole ring, with an amino group (-NH₂) at the 6-position and a cyano group (-CN) at the 2-position. This structural arrangement contributes to its unique chemical properties and reactivity patterns.
Property | Value |
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IUPAC Name | 6-amino-1,3-benzothiazole-2-carbonitrile |
CAS Number | 7724-12-1 |
Molecular Formula | C₈H₅N₃S |
Molecular Weight | 175.21 g/mol |
InChI | InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 |
InChIKey | ZOHSEULTWOYIMS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N)SC(=N2)C#N |
Physical and Chemical Characteristics
The compound exhibits specific physical and chemical characteristics that make it valuable for various applications. The electronic properties of the molecule are influenced by both the electron-donating amino group and the electron-withdrawing cyano group, creating a push-pull electronic system that plays a significant role in its reactivity .
Synthesis Methods
DABCO-Catalyzed Cyanation
A significant advancement in the synthesis of 6-Amino-2-cyanobenzothiazole has been the development of a method using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for cyanation. This approach, described by Hauser et al. (2016), offers economic and scalable production compared to previous methods .
The synthesis pathway involves three main steps:
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Nitration of 2-chlorobenzothiazole to form 2-chloro-6-nitrobenzothiazole
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DABCO-catalyzed cyanation to produce 2-cyano-6-nitrobenzothiazole
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Reduction of the nitro group to obtain 6-Amino-2-cyanobenzothiazole
For the key cyanation step, the procedure involves:
"A solution of NaCN (2.41 g, 49.17 mmol) in H₂O (100 mL) was added slowly to a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and DABCO (748 mg, 6.99 mmol) in MeCN (1000 mL). The reaction mixture was stirred at room temperature for 24 h."
This method achieved 83% yield of 2-cyano-6-nitrobenzothiazole as a white solid . The process is particularly advantageous because it:
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Occurs under mild conditions (room temperature, 24 hours)
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Produces high yields
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Utilizes economical starting materials
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Is suitable for large-scale production
Alternative Synthesis Routes
A patent by Gryshuk et al. (2011) describes several alternative methods for synthesizing 6-Amino-2-cyanobenzothiazole . The patent outlines multiple synthetic pathways, including:
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A four-step procedure starting from ethyl benzothiazole-2-carboxylate
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A three-step procedure from monofunctional benzothiazole precursors
One approach involves:
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Nitration of ethyl benzothiazole-2-carboxylate to provide ethyl 6-nitrobenzothiazole-2-carboxylate
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Conversion of the ester group to a carboxamide
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Dehydration to form the cyano group
Another route utilizes 6-nitrobenzothiazole as the starting material, where:
"A free radical method can be used to generate 2-carboxyethylester-6-nitrobenzothiazole from commercially available 6-nitrobenzothiazole."
Synthesis Challenges and Optimizations
The synthesis of compounds containing 6-Amino-2-cyanobenzothiazole faces specific challenges, particularly regarding the low nucleophilicity of the amino group. This property complicates protection strategies, which has implications for the synthesis of conjugates such as N-peptide-6-amino-D-luciferin .
When attempting to use the amino group for further modifications, researchers have noted:
"The low nucleophilicity of the amino group makes its protection problematic, resulting in very low yield. Therefore, a different synthesis route is needed."
Instead of conventional protection strategies, alternative approaches include blocking the amino group with protected C-terminal amino acids, though this approach also has limitations related to efficiency and potential racemization under basic conditions .
Applications in Biochemical Research
Bioluminescent Imaging
One of the most significant applications of 6-Amino-2-cyanobenzothiazole is in the development of luciferin derivatives for bioluminescent imaging (BLI). The compound serves as a precursor to D-luciferin, which is essential for bioluminescent reactions in organisms such as fireflies .
Hauser et al. (2016) highlight its importance:
"2-Cyanobenzothiazoles (CBTs) are useful building blocks for: 1) luciferin derivatives for bioluminescent imaging; and 2) handles for bioorthogonal ligations. A particularly versatile CBT is 6-amino-2-cyanobenzothiazole (ACBT), which has an amine handle for straight-forward derivatisation."
The significance of this application is further emphasized in patent literature, which describes methods for generating "6-amino-6-deoxy-D-luciferin precursor, 2-cyano-6-aminobenzothiazole and related compounds and derivatives."
Bioorthogonal Ligations
The compound's ability to participate in bioorthogonal reactions makes it valuable for selective labeling of biomolecules without interfering with native biochemical processes. This property is particularly useful in protein research and bioengineering .
The reactivity of 6-Amino-2-cyanobenzothiazole with cysteine residues enables site-specific labeling:
"The reactivity of this compound with thiols allows for selective protein labeling. Studies have shown that it reacts with cysteine residues to form thioimidate intermediates, which can be further utilized to label proteins specifically."
Sequence-Specific Ligation
Research by Rao et al. (2016) revealed that 6-Amino-2-cyanobenzothiazole can participate in sequence-specific ligations with certain peptide tags, expanding its utility in protein labeling and modification .
Their study reported:
"Here we report the discovery of a 2-cyanobenzothiazole (CBT)-reactive peptide tag, CX10R7, from a cysteine-encoded peptide phage library."
This peptide tag showed remarkable selectivity:
"The selected peptide sequences exhibited varying degrees of reactivity toward 6-amino-CBT, with CX10R7 giving the highest yield."
The researchers also made an interesting observation about the nature of the resulting adducts:
"LC-MS analysis revealed that the adduct masses correspond to a mixture of one and two molecules of 6-amino-CBT added to the Ub, consistent with thioimidate formation without subsequent loss of NH₃ to form the thiazoline ring."
Peptide Conjugation and Enzymatic Studies
6-Amino-2-cyanobenzothiazole is valuable in the development of peptide conjugates that can serve as substrates for various enzymes, particularly in the context of bioluminescent assays .
The synthesis of N-peptide-6-amino-D-luciferin conjugates relies heavily on this compound:
"The cornerstone of N-peptide-6-amino-D-luciferin conjugate synthesis is the availability of 6-amino-2-cyanobenzothiazole in large quantities."
These conjugates can be designed to respond to specific enzymatic activities, making them useful tools for studying enzyme function and for developing assays to detect enzymatic activities in biological samples.
Research Findings on Reactivity and Mechanism
Thioimidate Formation and Stability
When 6-Amino-2-cyanobenzothiazole reacts with cysteine residues, it typically forms thioimidate intermediates. Research has revealed interesting aspects about the stability of these intermediates:
"Since the thioimidate is generally labile on its own, we suspect that the surrounding polar residues might stabilize the thioimidate through some noncovalent interactions such as hydrogen bonding."
This observation explains why certain peptide sequences show enhanced reactivity with 6-Amino-2-cyanobenzothiazole, despite the generally unstable nature of thioimidates. The surrounding amino acid context can provide stabilizing interactions that help maintain the thioimidate structure.
The relatively high cost of this compound underscores the importance of developing economical synthesis methods, such as the DABCO-catalyzed approach described by Hauser et al.
Comparison with Related Compounds
Structural Analogs
6-Amino-2-cyanobenzothiazole belongs to the benzothiazole family, which includes numerous compounds with varying substituents. Understanding the structural relationships between these compounds helps contextualize the specific properties and applications of 6-Amino-2-cyanobenzothiazole.
Compound | Key Structural Features | Main Differences from 6-Amino-2-cyanobenzothiazole |
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2-Aminobenzothiazole | Amino group at 2-position | Amino group at different position, no cyano group |
6-Nitrobenzothiazole | Nitro group at 6-position | Contains nitro instead of amino group, no cyano group |
2-Cyanobenzothiazole | Cyano group at 2-position | Lacks amino group at 6-position |
6-Nitro-2-cyanobenzothiazole | Nitro at 6-position, cyano at 2-position | Contains nitro instead of amino group |
Synthesis Intermediates
Several compounds serve as intermediates in the synthesis of 6-Amino-2-cyanobenzothiazole, including:
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2-Chloro-6-nitrobenzothiazole: A key intermediate that undergoes DABCO-catalyzed cyanation
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2-Cyano-6-nitrobenzothiazole: The immediate precursor that requires reduction of the nitro group
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Ethyl 6-nitrobenzothiazole-2-carboxylate: Used in alternative synthesis routes
Understanding these intermediates is important for optimizing synthesis strategies and potentially developing new applications based on related compounds.
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